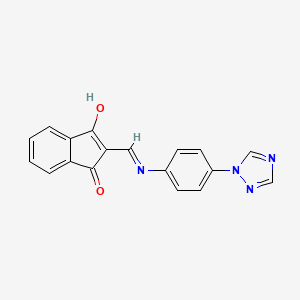

2-(((4-(1,2,4-Triazolyl)phenyl)amino)methylene)indane-1,3-dione

Description

2-(((4-(1,2,4-Triazolyl)phenyl)amino)methylene)indane-1,3-dione is a compound that belongs to the class of heterocyclic compounds. It features both an indane-1,3-dione moiety and a 1,2,4-triazole ring, which are known for their diverse biological activities and applications in medicinal chemistry. The presence of these functional groups makes this compound a subject of interest in various fields of scientific research.

Properties

IUPAC Name |

3-hydroxy-2-[[4-(1,2,4-triazol-1-yl)phenyl]iminomethyl]inden-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12N4O2/c23-17-14-3-1-2-4-15(14)18(24)16(17)9-20-12-5-7-13(8-6-12)22-11-19-10-21-22/h1-11,23H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLCXILDVOATZAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(C2=O)C=NC3=CC=C(C=C3)N4C=NC=N4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((4-(1,2,4-Triazolyl)phenyl)amino)methylene)indane-1,3-dione typically involves the condensation of 4-(1,2,4-triazolyl)aniline with indane-1,3-dione under specific reaction conditions. One common method involves the use of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid, to facilitate the reaction. The reaction mixture is usually heated under reflux conditions to ensure complete condensation and formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial to achieve high purity and yield in industrial production .

Chemical Reactions Analysis

Types of Reactions

2-(((4-(1,2,4-Triazolyl)phenyl)amino)methylene)indane-1,3-dione undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogenated reagents or nucleophiles in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction may produce amines or alcohols. Substitution reactions can lead to various substituted derivatives of the original compound .

Scientific Research Applications

Antifungal and Antibacterial Activities

Research has demonstrated that derivatives of 1,2,4-triazole, including those similar to 2-(((4-(1,2,4-Triazolyl)phenyl)amino)methylene)indane-1,3-dione, exhibit significant antifungal and antibacterial properties. For example:

- Antifungal Activity : Studies have shown that triazole derivatives can outperform traditional antifungal agents against various fungal strains. Compounds with the triazole moiety have been reported to exhibit enhanced antifungal efficacy against pathogens such as Aspergillus niger and Candida albicans, with some derivatives showing inhibitory concentrations lower than those of established antifungals like azoles .

- Antibacterial Activity : Similar compounds have demonstrated potent antibacterial effects against Gram-positive and Gram-negative bacteria. For instance, certain triazole derivatives have shown minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics .

Anticancer Potential

The structural features of 2-(((4-(1,2,4-Triazolyl)phenyl)amino)methylene)indane-1,3-dione may also confer anticancer properties. The indane-1,3-dione scaffold has been associated with the inhibition of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. Preliminary studies suggest that the incorporation of the triazole ring could enhance these effects by improving solubility and bioavailability .

Agrochemicals

The compound's biological activity extends into agricultural applications as well. Triazole derivatives are often utilized as fungicides in crop protection due to their effectiveness against fungal pathogens that affect plants. The incorporation of the indane structure may enhance the efficacy and reduce the toxicity of these agrochemicals .

Supramolecular Chemistry

In material science, compounds like 2-(((4-(1,2,4-Triazolyl)phenyl)amino)methylene)indane-1,3-dione are being explored for their potential in supramolecular chemistry. The ability of the triazole ring to participate in hydrogen bonding and π-stacking interactions makes it a candidate for developing advanced materials with specific properties such as enhanced conductivity or improved mechanical strength .

Summary Table of Biological Activities

Mechanism of Action

The mechanism of action of 2-(((4-(1,2,4-Triazolyl)phenyl)amino)methylene)indane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, thereby affecting various biochemical processes. For example, it may inhibit topoisomerases or other enzymes involved in DNA replication and repair, leading to its potential use as an anticancer agent .

Comparison with Similar Compounds

Similar Compounds

1,2,4-Triazole derivatives: These compounds share the 1,2,4-triazole ring and exhibit similar biological activities.

Indane-1,3-dione derivatives: Compounds with the indane-1,3-dione moiety also show diverse biological properties.

Uniqueness

2-(((4-(1,2,4-Triazolyl)phenyl)amino)methylene)indane-1,3-dione is unique due to the combination of both the 1,2,4-triazole ring and the indane-1,3-dione moiety in its structure. This dual functionality enhances its potential for various applications in medicinal chemistry and other fields.

Biological Activity

The compound 2-(((4-(1,2,4-Triazolyl)phenyl)amino)methylene)indane-1,3-dione is a synthetic derivative that combines features of triazole and indane-1,3-dione structures. This hybridization suggests potential biological activities, particularly in pharmacology and medicinal chemistry. The aim of this article is to explore the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure

The chemical structure of 2-(((4-(1,2,4-Triazolyl)phenyl)amino)methylene)indane-1,3-dione can be represented as follows:

This structure incorporates a triazole ring which is known for various biological activities.

Anticancer Properties

Research has indicated that compounds containing the indane-1,3-dione moiety exhibit significant anticancer properties. For instance, indane-1,3-dione derivatives have shown efficacy against various cancer cell lines due to their ability to induce apoptosis and inhibit cell proliferation. The compound has been studied for its activity against colon carcinoma (HCT-116) and breast cancer (T47D), demonstrating IC50 values of 6.2 μM and 27.3 μM respectively .

Antimicrobial Activity

Triazole derivatives are recognized for their antimicrobial properties. The presence of the triazole ring in 2-(((4-(1,2,4-Triazolyl)phenyl)amino)methylene)indane-1,3-dione may enhance its ability to combat bacterial infections. Studies suggest that similar triazole compounds have exhibited activity against a range of pathogens including Staphylococcus aureus and Escherichia coli.

Anti-inflammatory Effects

The anti-inflammatory effects of indane derivatives are well documented. The compound's potential to inhibit pro-inflammatory cytokines could make it a candidate for treating inflammatory diseases. The mechanism likely involves modulation of the NF-kB signaling pathway which is crucial in inflammation .

The biological activity of 2-(((4-(1,2,4-Triazolyl)phenyl)amino)methylene)indane-1,3-dione can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as xanthine oxidase, which is relevant in gout treatment .

- Interaction with DNA : The compound may intercalate with DNA or inhibit topoisomerases, leading to disrupted replication in cancer cells.

- Modulation of Cell Signaling Pathways : It may influence pathways related to apoptosis and cell cycle regulation.

Case Studies

Several studies have focused on the biological activity of similar triazole-containing compounds:

- Study on Anticancer Activity : A recent study demonstrated that derivatives with the indane structure showed significant cytotoxicity against various cancer cell lines with a focus on the mechanism involving apoptosis induction .

- Antimicrobial Testing : Another study evaluated the antimicrobial properties of triazole derivatives against clinical isolates and found promising results indicating broad-spectrum activity .

Data Table: Biological Activities Summary

Q & A

Basic: What are the established synthetic routes for 2-(((4-(1,2,4-Triazolyl)phenyl)amino)methylene)indane-1,3-dione, and what key reaction parameters influence yield?

Answer:

The compound is synthesized via condensation reactions between 4-(1,2,4-triazolyl)aniline and indane-1,3-dione derivatives. Key parameters include:

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the amine group .

- Catalysts : Acidic or basic conditions (e.g., NaOH in ethanol) promote imine bond formation .

- Temperature : Optimal ranges (70–90°C) balance reaction rate and byproduct suppression .

- Reaction time : Extended periods (48+ hours) improve conversion but risk decomposition .

Advanced: How can computational methods predict the reactivity of the triazole moiety during nucleophilic substitution reactions?

Answer:

- Density Functional Theory (DFT) : Models transition states and electron density distribution to identify reactive sites on the triazole ring .

- Molecular docking : Predicts interactions with biological targets (e.g., enzymes) by simulating binding affinities .

- MD simulations : Assess conformational stability under varying solvent conditions .

Basic: What spectroscopic techniques effectively characterize the structural integrity of this compound?

Answer:

- 1H/13C NMR : Confirm the presence of the methylene bridge (δ 8.5–9.5 ppm for imine protons) and triazole ring aromaticity .

- IR spectroscopy : Detects C=O stretches (~1700 cm⁻¹) in indane-1,3-dione and N-H bends (~3300 cm⁻¹) .

- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

Advanced: How do reactor designs (batch vs. continuous flow) impact synthesis scalability?

Answer:

- Batch reactors : Suitable for small-scale optimization but face challenges in heat/mass transfer, leading to variable yields .

- Continuous flow systems : Enhance reproducibility and scalability via precise temperature control and reduced reaction times (e.g., 30% yield improvement in pilot studies) .

- Microreactors : Minimize side reactions through rapid mixing, critical for unstable intermediates .

Data Contradiction: How should researchers address conflicting biological activity reports in literature?

Answer:

- Purity validation : Use HPLC to rule out impurities (>95% purity required) .

- Assay standardization : Compare IC50 values under identical conditions (pH, temperature, cell lines) .

- Structural analogs : Test derivatives to isolate the triazole’s role in activity vs. other functional groups .

Advanced: What statistical experimental design (DoE) methods optimize reaction conditions?

Answer:

- Factorial design : Screens variables (e.g., temperature, solvent ratio) to identify significant interactions .

- Response Surface Methodology (RSM) : Models nonlinear relationships (e.g., catalyst concentration vs. yield) .

- Taguchi method : Reduces experimental runs while maximizing robustness (e.g., 20% reduction in resource use) .

Basic: What are the common degradation pathways of this compound under ambient storage?

Answer:

- Hydrolysis : Susceptible to moisture; store under inert gas with desiccants .

- Photodegradation : UV exposure cleaves the methylene bridge; use amber vials .

- Oxidation : Triazole ring reacts with O2; add antioxidants (e.g., BHT) in solution .

Advanced: How can membrane separation technologies purify this compound from reaction mixtures?

Answer:

- Nanofiltration : Removes unreacted aniline derivatives (MWCO < 500 Da) .

- Liquid-liquid extraction : Optimize solvent pairs (e.g., ethyl acetate/water) based on partition coefficients .

- Crystallization : Use anti-solvents (e.g., hexane) to enhance purity (>99%) .

Data Contradiction: How to resolve discrepancies in reported solubility profiles?

Answer:

- Solvent polarity : Test in DMSO (high solubility) vs. water (low) to establish a baseline .

- Temperature gradients : Measure solubility at 25°C vs. 37°C for biological relevance .

- Co-solvent systems : Blend PEG-400 with saline to mimic physiological conditions .

Advanced: What catalytic systems improve regioselectivity in triazole functionalization?

Answer:

- Transition metal catalysts : Cu(I) promotes 1,3-dipolar cycloaddition with minimal byproducts .

- Organocatalysts : Proline derivatives direct substituent placement on the triazole ring .

- Enzyme-mediated synthesis : Lipases achieve enantioselective modifications under mild conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.